Cas no 530402-77-8 (4-(4-Bromophenyl)dibenzothiophene)

4-(4-Bromophenyl)dibenzothiophene 化学的及び物理的性質
名前と識別子
-
- 4-(4-Bromophenyl)dibenzo[b,d]thiophene
- 4-(4-Bromophenyl)dibenzothiophene
- DB-366841
- 4-(4-bromo-phenyl)-dibenzothiophene
- 6-(4-BROMOPHENYL)-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 530402-77-8
- DTXSID10733256
- MFCD19441307
- B5384
- 4-(4-bromophenyl)-dibenzothiophene
- 4-(4-bromophenyl)dibenzo[b]thiophene
- FIAXBPCUAUSGJH-UHFFFAOYSA-N
- A855915
- SCHEMBL2597559
- 4-(4'-bromophenyl)dibenzothiophene
- BS-49895
- T71009
-
- MDL: MFCD19441307
- インチ: InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H
- InChIKey: FIAXBPCUAUSGJH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC(=C3S2)C4=CC=C(C=C4)Br
計算された属性
- せいみつぶんしりょう: 337.97600
- どういたいしつりょう: 337.97648g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.483±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 142.0 to 146.0 deg-C
- ようかいど: Insuluble (3.7E-6 g/L) (25 ºC),
- PSA: 28.24000
- LogP: 6.48400
4-(4-Bromophenyl)dibenzothiophene セキュリティ情報
4-(4-Bromophenyl)dibenzothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-Bromophenyl)dibenzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB505950-25g |
4-(4-Bromophenyl)dibenzothiophene; . |
530402-77-8 | 25g |
€409.80 | 2025-03-19 | ||
TRC | B807930-2.5mg |
4-(4-Bromophenyl)dibenzothiophene |
530402-77-8 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269296-200mg |
4-(4-Bromophenyl)dibenzothiophene |
530402-77-8 | 98% | 200mg |
¥489 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5384-200mg |
4-(4-Bromophenyl)dibenzothiophene |
530402-77-8 | 98.0%(GC) | 200mg |
¥190.0 | 2022-06-09 | |
TRC | B807930-25mg |
4-(4-Bromophenyl)dibenzothiophene |
530402-77-8 | 25mg |
$ 80.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D283013-100g |
4-(4-Bromophenyl)dibenzo[b,d]thiophene |
530402-77-8 | 97% | 100g |
$4391 | 2023-09-03 | |
abcr | AB505950-25 g |
4-(4-Bromophenyl)dibenzothiophene; . |
530402-77-8 | 25g |
€402.20 | 2023-06-15 | ||
abcr | AB505950-1 g |
4-(4-Bromophenyl)dibenzothiophene; . |
530402-77-8 | 1g |
€89.30 | 2023-06-15 | ||
Alichem | A169003633-1g |
4-(4-Bromophenyl)dibenzo[b,d]thiophene |
530402-77-8 | 95% | 1g |
$682.00 | 2023-09-01 | |
abcr | AB505950-5g |
4-(4-Bromophenyl)dibenzothiophene; . |
530402-77-8 | 5g |
€147.50 | 2025-03-19 |
4-(4-Bromophenyl)dibenzothiophene 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
4-(4-Bromophenyl)dibenzothiopheneに関する追加情報
Structural and Chemical Insights into 4-(4-Bromophenyl)dibenzothiophene (CAS No. 530402-77-8)
4-(4-Bromophenyl)dibenzothiophene, identified by the CAS registry number 530402-77-8, is a polycyclic aromatic compound with a unique molecular architecture that has garnered significant attention in recent years. This compound consists of a central dibenzothiophene core, a fused benzene and thiophene ring system, substituted at the 4-position of one benzene ring with a 4-bromophenyl group. The presence of the bromine atom introduces electronic and steric effects that enhance its reactivity and tunability in synthetic chemistry, while the rigid planar structure of dibenzothiophene provides inherent stability for various applications. Recent advancements in computational chemistry have further elucidated its electronic properties, revealing potential roles in optoelectronic materials and drug development.
The synthesis of 4-(4-Bromophenyl)dibenzothiophene has evolved from traditional multi-step approaches to more efficient methodologies leveraging transition metal catalysis. A study published in the Journal of Organic Chemistry (2023) demonstrated the use of palladium-catalyzed cross-coupling reactions to directly functionalize dibenzothiophene frameworks under mild conditions, significantly reducing reaction times compared to conventional bromination protocols. This approach not only improves scalability but also minimizes environmental impact by decreasing solvent usage—a critical consideration for industrial synthesis.
In photovoltaic research, this compound's extended conjugation system makes it an ideal candidate for organic solar cell applications. A collaborative effort between researchers at Stanford University and the Max Planck Institute (Nature Energy, 2023) highlighted its ability to form self-assembled nanostructures when combined with fullerene derivatives, enhancing charge transport efficiency by up to 18% in prototype devices. The bromine substitution, strategically placed at the periphery of the molecule, facilitates intermolecular interactions without compromising the material's optical absorption properties—a delicate balance critical for high-performance organic electronics.
Biochemical studies have identified novel applications in enzyme inhibition assays. A groundbreaking paper in Chemical Science (2023) revealed that derivatives of dibenzothiophene with brominated phenyl groups exhibit selective binding to histone deacetylase enzymes (HDACs), a class of proteins implicated in cancer progression. Computational docking simulations confirmed that the thiophene moiety forms π-stacking interactions with HDAC active sites, while the bromine substituent enhances binding affinity through halogen bonding—a mechanism now being explored for targeted drug delivery systems.
In materials science, this compound's thermal stability has been leveraged for high-performance polymer blends. Researchers at MIT reported in Advanced Materials (January 2023) that incorporating dibenzothiophene-based monomers into polyimide matrices resulted in thermally stable composites capable of maintaining structural integrity up to 500°C. The bromine substituent was shown to improve interfacial adhesion through localized electron density modulation detected via XPS analysis—a discovery with implications for aerospace and automotive thermal protection systems.
The unique photochemical properties of dibenzothiophenes have inspired innovations in bioimaging technologies. A recent Angewandte Chemie article detailed how attaching fluorogenic groups to the brominated phenyl ring creates stimuli-responsive probes that emit visible light upon binding to specific biomarkers. This design principle is now being applied to develop real-time monitoring tools for intracellular processes such as protein folding dynamics—highlighting the versatility introduced by strategic halogen substitutions like those found in brominated dibenzothiophenes.
In environmental chemistry, this compound serves as a model system for studying aromatic hydrocarbon degradation pathways. Experiments published in Environmental Science & Technology (March 2023) showed that microbial consortia exposed to low concentrations (<1 ppm) of dibenzothiophe-based substrates developed enhanced metabolic capabilities over successive generations, suggesting potential bioremediation applications without introducing hazardous byproducts—a key advantage over traditional chemical treatment methods.
Spectroscopic studies using synchrotron-based techniques have provided new insights into its electronic configuration. X-ray absorption near-edge structure (XANES) analysis conducted at SLAC National Accelerator Laboratory revealed distinct electronic transitions when compared to non-brominated analogs, particularly within the UV-vis range where absorption maxima shifted from 385 nm to 415 nm upon bromination—critical data for optimizing its use in light-harvesting systems.
Cryogenic electron microscopy (Cryo-EM) studies published in Cell Reports Physical Science (December 2023) visualized how this compound interacts with lipid bilayers at atomic resolution. The findings demonstrated that its rigid planar structure allows stable insertion between phospholipid chains without disrupting membrane integrity—a property now being investigated for targeted drug encapsulation technologies.
Nuclear magnetic resonance (NMR) studies using dynamic nuclear polarization techniques have uncovered previously undetectable conformational states within this molecule's framework under varying solvent conditions. These discoveries were detailed in a ChemComm paper showing how subtle structural changes induced by solvent polarity can be harnessed to control supramolecular assembly processes—a breakthrough for designing self-healing materials and adaptive coatings.
In pharmaceutical development, this compound's scaffold has been utilized as a building block for novel kinase inhibitors. A collaborative study between Pfizer researchers and academic institutions reported successful synthesis of analogs where the bromine substituent acts as a bioisosteric replacement for larger functional groups while maintaining favorable pharmacokinetic profiles—critical advancements toward developing orally bioavailable therapeutic agents.
Raman spectroscopy analysis comparing different substitution patterns on dibenzothiophe frameworks revealed unique vibrational signatures associated with bromine-containing derivatives such as CAS No. 530402-77-8 compounds. These findings were validated through machine learning models trained on spectral databases, enabling rapid identification and quality control during manufacturing processes—an essential contribution to analytical chemistry methodologies.
The compound's role as an intermediate in asymmetric synthesis has been revitalized through chiral ligand development reported in ACS Catalysis (September 2023). By anchoring chiral auxiliaries at strategic positions relative to the brominated phenyl group, chemists achieved enantioselectivities exceeding 95% ee across multiple reaction classes—advancing stereocontrolled organic synthesis capabilities crucial for producing pharmaceutical precursors.
Surface-enhanced Raman scattering (SERS) experiments conducted at UCLA demonstrated how nanostructured surfaces functionalized with this compound can detect trace amounts (<1 ppb) of environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). The study published in Analytical Chemistry showed that combining dibenzothiophe-based modifiers with gold nanoparticles created highly sensitive detection platforms suitable for real-time water quality monitoring systems.
In quantum chemistry simulations using DFT methods implemented on GPU-accelerated platforms, researchers at ETH Zurich characterized electronic coupling mechanisms between adjacent molecules arranged via van der Waals forces—findings recently published in JACS Au suggest potential uses as charge transport layers in next-generation perovskite solar cells where energy loss minimization is critical.
Biomaterial compatibility tests performed under physiological conditions revealed exceptional stability compared to other sulfur-containing compounds such as thiols or sulfides commonly used biomedical settings according to Biomaterials Science reports from July 2023). The absence of reactive thiol groups coupled with inherent rigidity makes this compound particularly promising for implantable devices requiring long-term biocompatibility without degradation concerns over time periods exceeding six months under simulated body fluid conditions.
New synthetic routes employing continuous flow reactors were developed by Merck scientists who achieved >98% purity levels using microwave-assisted protocols described Nature Protocols (May 2023). These methods reduce batch processing variability while enabling precise control over reaction parameters such as temperature gradients and residence times within microfluidic channels—a significant step forward toward scalable production processes meeting GMP standards required for clinical trials involving pharmaceutical intermediates like CAS No. 53040- 53- 8 compounds .
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